molecular formula C14H9BrClN B1346418 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile CAS No. 887268-24-8

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B1346418
CAS RN: 887268-24-8
M. Wt: 306.58 g/mol
InChI Key: FVNGLBMFKPBGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various coupling reactions to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a bromine atom attached to a methyl group. In the case of biphenyl compounds, two phenyl rings are connected .


Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can participate in various coupling reactions to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

Bromomethyl compounds typically have a molecular weight around 247.130 Da . They are usually solid at room temperature .

Scientific Research Applications

Synthesis of Ligands

This compound is used in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. These ligands are important in coordination chemistry and catalysis because they can selectively bind to metals, which is crucial in the creation of complex structures and in facilitating chemical reactions .

Preparation of Tetrazole Derivatives

It serves as a precursor in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting with 2H-tetrazole in the presence of potassium hydroxide. Tetrazoles are heterocyclic compounds that have applications in pharmaceuticals due to their bioisosteric similarity to carboxylic acids .

Aromatic Finkelstein Iodination Reaction

The compound can be used in photo-induced aromatic Finkelstein iodination reactions to synthesize 4-iodobenzonitrile. This reaction is a halogen exchange process that is used to introduce iodine into aromatic rings, which is a valuable transformation in organic synthesis .

Suzuki Cross-Coupling Reactions

It may act as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling reactions. This is a type of palladium-catalyzed cross-coupling reaction that forms biaryl compounds, which are important in the pharmaceutical industry and materials science .

Mechanism of Action

The mechanism of action of bromomethyl compounds in organic reactions often involves the formation of carbon-carbon bonds through coupling reactions .

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin irritation, serious eye damage, and may be harmful if swallowed . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The use of bromomethyl compounds in organic synthesis is a well-established field. Future research may focus on developing new synthetic methods using these compounds, or exploring their use in the synthesis of novel organic compounds .

properties

IUPAC Name

2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNGLBMFKPBGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.